molecular formula C17H14ClN3O4 B2994592 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-74-1

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2994592
CAS No.: 941992-74-1
M. Wt: 359.77
InChI Key: ZAAGJWAMKYCZMP-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with a molecular formula of C17H14ClN3O4. This compound is known for its unique structure, which includes a pyrrolidine ring, a nitro group, and a chloro-substituted benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-4-nitroaniline with an appropriate acylating agent to form the corresponding benzamide. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The pyrrolidine ring can undergo oxidation to form corresponding lactams or other oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide include:

    2-chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the pyrrolidine ring.

    4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Similar structure but without the chloro substitution.

    2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the nitro group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)7-8-14(15)17(23)19-11-3-5-12(6-4-11)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGJWAMKYCZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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